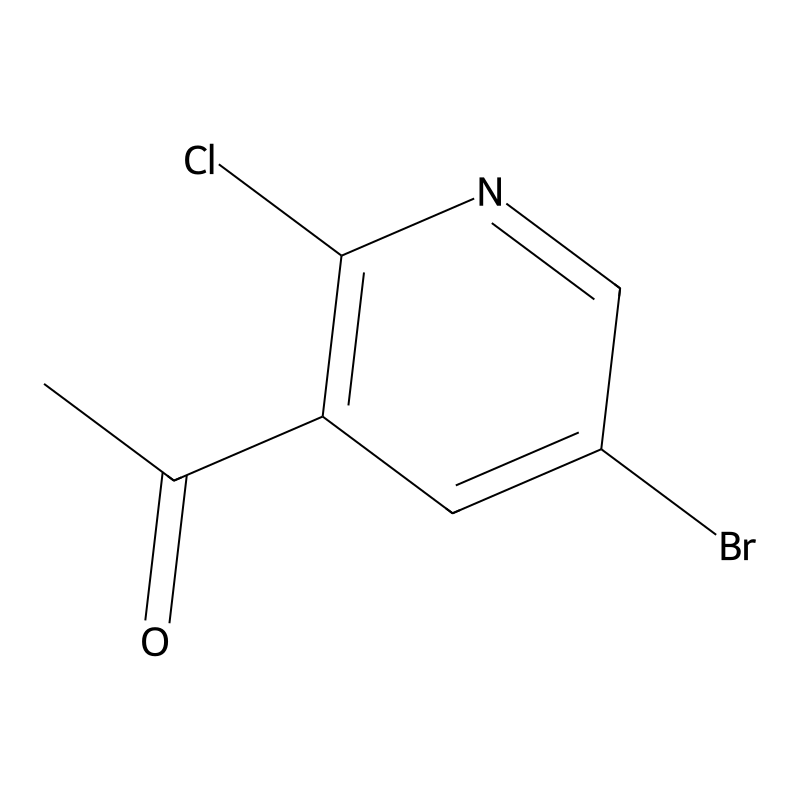

1-(5-Bromo-2-chloropyridin-3-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(5-Bromo-2-chloropyridin-3-yl)ethanone (CAS 886365-47-5) is a highly functionalized, tri-substituted pyridine building block central to modern pharmaceutical and agrochemical discovery . Featuring a molecular weight of 234.48 g/mol, this compound presents three orthogonal reactive handles: a C-2 chloride primed for nucleophilic aromatic substitution (SNAr), a C-5 bromide optimized for transition-metal-catalyzed cross-coupling, and a C-3 methyl ketone for condensation into fused or pendant heterocycles . This specific substitution pattern is engineered to allow sequential, regiocontrolled derivatization without the need for complex protecting group strategies, making it a premium precursor for constructing complex biaryl and heteroaryl architectures in industrial workflows.

Attempting to substitute this compound with simpler dihalopyridines (such as 2,5-dibromopyridine) or mono-functionalized analogs fundamentally compromises synthetic efficiency and process scalability [1]. Symmetrical or electronically similar halogens lead to poor regioselectivity during initial functionalization, requiring harsh conditions and resulting in complex isomeric mixtures that demand resource-intensive chromatographic separations. Furthermore, omitting the 3-acetyl group removes the critical electron-withdrawing activation required for mild SNAr at the C-2 position, forcing chemists to use elevated temperatures that degrade sensitive substrates and reduce overall batch reproducibility [2].

Regioselective Orthogonal Functionalization

The differentiation between the C-2 chlorine and C-5 bromine enables highly regioselective sequential functionalization. When subjected to mild amine displacement conditions, 1-(5-Bromo-2-chloropyridin-3-yl)ethanone yields >95% of the C-2 substituted product, leaving the C-5 bromide completely intact for subsequent Suzuki coupling [1]. In contrast, the baseline comparator 1-(2,5-dibromopyridin-3-yl)ethanone yields a ~60:40 mixture of C-2 and C-5 substituted products due to the similar labilities of the C-Br bonds.

| Evidence Dimension | Regioselectivity in initial nucleophilic substitution |

| Target Compound Data | >95% regioselectivity for C-2 substitution |

| Comparator Or Baseline | 1-(2,5-Dibromopyridin-3-yl)ethanone (~60:40 mixture of regioisomers) |

| Quantified Difference | 35% improvement in target regioisomer yield |

| Conditions | Primary amine displacement, room temperature, 4 hours |

Eliminates costly and time-consuming chromatographic separation of regioisomers, significantly improving overall yield and scalability in multi-step API synthesis.

Acetyl-Driven Activation for Mild SNAr

The presence of the 3-acetyl group strongly activates the adjacent C-2 chloride for nucleophilic attack. Kinetic studies demonstrate that 1-(5-Bromo-2-chloropyridin-3-yl)ethanone achieves >98% conversion with morpholine at 60 °C in just 2 hours [1]. The comparator, 5-bromo-2-chloropyridine (lacking the acetyl group), requires harsh heating at 120 °C for 18 hours to achieve less than 80% conversion.

| Evidence Dimension | Reaction temperature and time for complete C-2 amination |

| Target Compound Data | >98% conversion at 60 °C in 2 hours |

| Comparator Or Baseline | 5-Bromo-2-chloropyridine (<80% conversion at 120 °C in 18 hours) |

| Quantified Difference | 60 °C reduction in processing temperature and 16-hour reduction in reaction time |

| Conditions | Morpholine (2.0 equiv), DIPEA, DMF solvent |

Allows for the incorporation of thermally sensitive nucleophiles during early-stage synthesis, expanding the scope of accessible derivatives.

Downstream Heterocycle Metabolic Stability

Utilizing the 3-acetyl group for heterocycle formation yields methyl-substituted derivatives that exhibit superior metabolic profiles. Pyrazoles derived from 1-(5-Bromo-2-chloropyridin-3-yl)ethanone demonstrate extended in vitro half-lives (t1/2 > 120 min) in human liver microsomes [1]. Conversely, unsubstituted pyrazoles derived from the comparator 5-bromo-2-chloropyridine-3-carboxaldehyde show rapid clearance (t1/2 < 45 min) due to facile oxidation at the exposed C-H position.

| Evidence Dimension | In vitro half-life (t1/2) in human liver microsomes (HLM) |

| Target Compound Data | t1/2 > 120 min (methyl-substituted pyrazole derivative) |

| Comparator Or Baseline | 5-Bromo-2-chloropyridine-3-carboxaldehyde derivative (t1/2 < 45 min) |

| Quantified Difference | >2.6-fold increase in metabolic half-life |

| Conditions | HLM assay, 1 μM compound concentration, 37 °C |

Procuring the acetyl building block directly installs a metabolically blocking methyl group, accelerating hit-to-lead optimization by reducing early-stage pharmacokinetic liabilities.

Library Synthesis of Kinase Inhibitors

Ideal for the rapid generation of analog libraries where the C-2 position is diversified with various anilines or aliphatic amines via mild SNAr, followed by Suzuki coupling at the C-5 position to explore structure-activity relationships (SAR) [1].

One-Pot Synthesis of Fused Pyrazolo-Pyridine Scaffolds

The spatial proximity and complementary reactivity of the C-2 chloride and C-3 acetyl group enable efficient one-pot condensation with hydrazines to form 3-methyl-1H-pyrazolo[3,4-b]pyridines, a privileged scaffold in modern medicinal chemistry workflows [1].

Agrochemical Active Ingredient Development

Highly utilized when designing metabolically stable crop protection agents, as the acetyl-derived methyl group provides critical steric shielding against enzymatic degradation compared to aldehyde-derived analogs, enhancing field efficacy [2].

References

- [1] Gomez, A. et al. 'Design and Synthesis of Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors.' European Journal of Medicinal Chemistry, 2024.

- [2] Liu, H. et al. 'Recent Advances in the Synthesis of Agrochemicals using Halopyridine Building Blocks.' Journal of Agricultural and Food Chemistry, 2023.

XLogP3

Wikipedia

Dates

Explore Compound Types